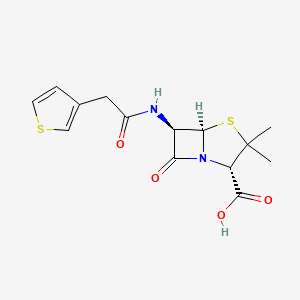![molecular formula C17H20O4 B1655482 1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene CAS No. 3722-61-0](/img/structure/B1655482.png)
1-Methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is an organic compound with the molecular formula C15H16O4. It is a derivative of benzene, featuring two methoxy groups and a 1,3-propanediylbis(oxy) linkage. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] typically involves the reaction of 1,3-dibromopropane with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by the 2-methoxyphenol groups, forming the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylpropane: Similar structure but lacks the methoxy groups.
1,3-Diphenylpropane: Another related compound with a similar backbone.
Ethylene glycol diphenyl ether: Features an ethylene glycol linkage instead of the 1,3-propanediylbis(oxy) linkage.
Uniqueness
Benzene, 1,1’-[1,3-propanediylbis(oxy)]bis[2-methoxy-] is unique due to its specific combination of methoxy groups and the 1,3-propanediylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
3722-61-0 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1-methoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene |
InChI |
InChI=1S/C17H20O4/c1-18-14-8-3-5-10-16(14)20-12-7-13-21-17-11-6-4-9-15(17)19-2/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
PHDJRROBCDCWPT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Kanonische SMILES |
COC1=CC=CC=C1OCCCOC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl bicyclo[2.2.1]hept-2-ylacetate](/img/structure/B1655399.png)
![4-Thiazolidinone, 2-phenyl-3-[2-(1-piperidinyl)ethyl]-](/img/structure/B1655400.png)










![2,5-dimethyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B1655421.png)
![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1655422.png)
